N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-propoxybenzamide
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Overview
Description
The compound “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” is a complex organic molecule with a unique structure that includes multiple functional groups such as amino, imino, and thioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The amino and imino groups can be oxidized to form corresponding oxides.
Reduction: The thioamide group can be reduced to form thiols.
Substitution: Various functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its functional groups can form specific interactions with proteins and nucleic acids, making it a valuable tool for studying biological processes.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development, particularly for diseases where modulation of specific pathways is required.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioamide-containing molecules and those with amino and imino groups. Examples include:
- Thioacetamide
- Thiourea
- Benzamide derivatives
Uniqueness
What sets “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N5O4S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C18H21N5O4S2/c1-2-11-27-14-7-3-12(4-8-14)16(24)22-18(28)21-13-5-9-15(10-6-13)29(25,26)23-17(19)20/h3-10H,2,11H2,1H3,(H4,19,20,23)(H2,21,22,24,28) |
InChI Key |
FYBVZZVBIKWMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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